Chemical properties of 2-Cyclobutylpiperidine HCl salt
Chemical properties of 2-Cyclobutylpiperidine HCl salt
Whitepaper: 2-Cyclobutylpiperidine Hydrochloride in Advanced Medicinal Chemistry
Executive Summary
The piperidine scaffold is the most frequently utilized heterocyclic building block in the synthesis of FDA-approved pharmaceuticals[1]. While simple, unsubstituted piperidines are ubiquitous in drug discovery, the strategic functionalization of the alpha-position (C2) is a highly effective tactic in lead optimization. 2-Cyclobutylpiperidine hydrochloride (CAS: 1889294-03-4) is a specialized, privileged fragment that has been increasingly cited in pharmaceutical patent literature for novel therapeutics[2]. This technical guide provides researchers and drug development professionals with an in-depth analysis of its physicochemical properties, synthetic methodologies, and mechanistic utility in overcoming pharmacokinetic liabilities.
Physicochemical Profiling
As a hydrochloride salt, 2-cyclobutylpiperidine offers a highly stable, water-soluble solid ideal for modular synthesis and formulation, while its free base form provides the necessary lipophilicity for target engagement. The following table summarizes the key quantitative data for this building block.
Table 1: Physicochemical Properties of 2-Cyclobutylpiperidine
| Property | Value |
| Chemical Name | 2-Cyclobutylpiperidine hydrochloride |
| Molecular Formula | C9H17N (Free base) / C9H17N·HCl (Salt) |
| Monoisotopic Mass | 139.1361 Da[3] |
| Predicted XLogP | 2.0[3] |
| Topological Polar Surface Area (TPSA) | 12.0 Ų |
| Predicted Collision Cross Section (CCS) | 128.2 Ų ([M+H]+)[3] |
| Patent Citations | 23 active patents[2] |
Mechanistic Role in Drug Design
The selection of 2-cyclobutylpiperidine over an unsubstituted piperidine or a linear alkyl-substituted variant is driven by specific structure-activity relationship (SAR) goals. The causality behind this experimental choice relies on three pillars:
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Steric Shielding and Metabolic Stability: Unsubstituted piperidines are highly susceptible to N-dealkylation and oxidation by Cytochrome P450 (CYP450) enzymes, as well as degradation by Monoamine Oxidases (MAOs)[4]. The cyclobutyl group at the C2 position introduces significant steric bulk directly adjacent to the basic nitrogen. This "steric shield" physically blocks enzymatic access to the alpha-protons, drastically increasing the in vivo half-life of the compound.
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Conformational Restriction: Flexible alkyl chains incur a high entropic penalty upon binding to a target receptor. The rigid cyclobutyl ring restricts the conformational degrees of freedom of the piperidine core, locking it into a preferred chair conformation. This pre-organization minimizes energy loss during target engagement, often leading to enhanced binding affinity.
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Basicity Modulation: The inductive electron-donating effect of the cyclobutyl group subtly alters the pKa of the piperidine nitrogen. Fine-tuning basicity is critical for balancing aqueous solubility with membrane permeability, which is especially important for blood-brain barrier (BBB) penetration in CNS drug design.
Synthetic Methodologies
The synthesis of 2-cyclobutylpiperidine hydrochloride requires a highly regioselective approach. Direct alkylation of piperidine is prone to over-reaction and poor yields. Therefore, a validated, self-correcting protocol involves the functionalization of a pyridine precursor followed by exhaustive reduction[5].
Protocol: Three-Step Synthesis of 2-Cyclobutylpiperidine HCl
Step 1: Synthesis of 2-(Cyclobut-1-en-1-yl)pyridine Rationale: Utilizing a pyridine precursor ensures absolute regiocontrol at the C2 position, avoiding complex isomer mixtures during carbon-carbon bond formation.
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Charge a flame-dried, argon-purged reaction vessel with 2-bromopyridine (1.0 eq) and Pd(dppf)Cl₂ catalyst (0.05 eq).
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Dropwise, introduce cyclobutylzinc bromide (1.2 eq, 0.5 M in THF) at 0 °C to initiate a Negishi cross-coupling.
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Warm the reaction to room temperature and stir for 12 hours.
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Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate the intermediate[5].
Step 2: Exhaustive Catalytic Hydrogenation Rationale: Simultaneous reduction of the cyclobutene double bond and the highly stable aromatic pyridine ring requires high-pressure conditions and a highly active catalyst to force the reaction to completion.
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Dissolve the 2-(cyclobut-1-en-1-yl)pyridine intermediate in glacial acetic acid (0.2 M).
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Add Platinum(IV) oxide (PtO₂, Adams' catalyst, 10 wt%).
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Transfer to a high-pressure Parr reactor and pressurize with H₂ gas to 60 psi.
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Heat to 60 °C and agitate vigorously for 24 hours.
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Filter through a Celite pad to remove the catalyst. Concentrate the filtrate, neutralize with 2M NaOH, and extract with dichloromethane to yield the 2-cyclobutylpiperidine free base.
Step 3: Hydrochloride Salt Formation Rationale: The free base is an oil that is prone to atmospheric oxidation and degradation. Conversion to the HCl salt generates a stable, easily handled solid for long-term storage and precise molar weighing.
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Dissolve the crude free base in anhydrous diethyl ether (0.5 M) and cool to 0 °C.
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Slowly add a 1.5x stoichiometric excess of 2.0 M HCl in diethyl ether. A white precipitate will form immediately, visually validating the salt formation.
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Stir for 30 minutes, then filter the suspension under a nitrogen atmosphere.
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Wash the filter cake with cold anhydrous ether and dry under high vacuum to afford the final 2-cyclobutylpiperidine hydrochloride product.
Workflow Visualization
Workflow demonstrating the integration of 2-cyclobutylpiperidine to overcome metabolic liabilities.
References
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Title: C9H17N - Explore - PubChemLite Source: uni.lu URL: [Link]
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Title: 2-cyclobutylpiperidine (C9H17N) - PubChemLite Source: uni.lu URL: [Link]
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Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: acs.org URL: [Link]
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Title: Piperidine-Based Drug Discovery - 1st Edition Source: elsevier.com URL: [Link]
Sources
- 1. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 2. PubChemLite - C9H17N - Explore [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 2-cyclobutylpiperidine (C9H17N) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-(Cyclobut-1-en-1-yl)pyridine | Benchchem [benchchem.com]
